molecular formula C5H8BrClO B1268105 3-(Bromomethyl)-3-(chloromethyl)oxetane CAS No. 35842-60-5

3-(Bromomethyl)-3-(chloromethyl)oxetane

Cat. No. B1268105
CAS RN: 35842-60-5
M. Wt: 199.47 g/mol
InChI Key: WHFZYXGDOQLICS-UHFFFAOYSA-N
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Description

Oxetanes are four-membered cyclic ethers. They are used as building blocks in organic synthesis and have applications in polymer chemistry .


Molecular Structure Analysis

The molecular structure of oxetanes consists of a four-membered ring containing three carbon atoms and one oxygen atom . The specific structure of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would include bromomethyl and chloromethyl substituents on the ring.


Chemical Reactions Analysis

Oxetanes can participate in a variety of chemical reactions, including ring-opening polymerization and substitution reactions . The specific reactivity of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would depend on the presence of the bromomethyl and chloromethyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For oxetanes, these properties can include a liquid state at room temperature and a relatively high density . The specific properties of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would depend on the influence of the bromomethyl and chloromethyl groups.

Scientific Research Applications

Radiation Induced Solid State Copolymerization

  • Oxetanes including 3,3-bis(bromomethyl)oxetane (BBMO) have been used in copolymerization induced by gamma radiation. This process involves different oxetanes, including BBMO, and explores their properties and yields in copolymerization (Hayashi, Watanabe, & Okamura, 1963).

Synthesis and Broncholytic Activity

  • 3,3-Bis(chloromethyl)oxetane has been employed as a monomer in manufacturing various derivatives due to its multiple reactive sites. This versatility makes it a convenient intermediate for synthesizing a range of compounds (Zarudii et al., 1985).

Photoelectron Spectra Studies

  • The photoelectron spectra of various oxetanes, including 3-bromomethyl-3-methyloxetane, have been studied, contributing valuable insights into their electronic structures and potential applications in material science (Roszak et al., 1992).

Synthesis and Properties of Polymers

  • Poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was synthesized using 3,3-bis(chloromethyl) oxetane. This study highlights the chemical properties and potential applications in the field of fluorinated polymers (Améduri, Boutevin, & Karam, 1993).

Energetic Oxetanes in Explosive Synthesis

  • 3-Bromomethyl-3-hydroxymethyloxetane, a derivative of 3-(Bromomethyl)-3-(chloromethyl)oxetane, is used as a precursor for synthesizing energetic oxetane derivatives. This research provides insights into the synthesis of high-performance and insensitive explosives (Born et al., 2022).

Reactions with Alkylaluminum Compounds

  • The reaction of oxetane derivatives with alkylaluminum compounds, including 3,3-bis(chloromethyl)oxetane, has been explored for potential applications in organic synthesis (Miller, 1968).

Synthesis of Energetic Polymers

  • Studies on the synthesis and characterization of energetic polymers, using derivatives like 3-bromomethyl-3-methyl oxetane, have provided insights into their applications in propellant formulations (Kawamoto et al., 2009).

properties

IUPAC Name

3-(bromomethyl)-3-(chloromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZYXGDOQLICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336133
Record name 3-(bromomethyl)-3-(chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3-(chloromethyl)oxetane

CAS RN

35842-60-5
Record name 3-(bromomethyl)-3-(chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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